molecular formula C26H33N3O3 B2617428 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-58-9

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2617428
M. Wt: 435.568
InChI Key: RQMJSPNIEJPIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It has a molecular formula of C26H33N3O3 and a molecular weight of 435.56812. This compound is not intended for human or veterinary use and is typically used for research purposes12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized starting from commercially available materials3. The synthesis process usually involves several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group3.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring and a pyrrolidinone ring, both of which are common structures in organic chemistry. The benzimidazole ring is substituted with a tert-butyl group and a complex propyl group, which includes a dimethylphenoxy group and a hydroxy group12.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions such as formylation, reduction, and protection of the hydroxy group3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular structure, we can infer that it is likely to have the properties common to similar organic compounds, such as being solid at room temperature, having a specific melting and boiling point, and being soluble in common organic solvents.


Scientific Research Applications

Pyrrolidinone Derivatives and Chemical Synthesis

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is structurally related to the family of pyrrolidinones. Studies on similar compounds reveal insights into their chemical behaviors and applications. For instance, the thermal decomposition of tert-butyl-containing compounds under flash vacuum thermolysis conditions can yield diverse N-heterocycles, highlighting the potential of these structures in synthetic chemistry (Vu et al., 2013)(Vu et al., 2013).

Medicinal Chemistry and Anticancer Research

Compounds structurally related to 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one have shown significant potential in medicinal chemistry. For example, N-heterocyclic carbene complexes with palladium, gold, and silver have demonstrated potent anticancer activity (Ray et al., 2007)(Ray et al., 2007). This suggests that related structures could be explored for their therapeutic applications.

Protective Agents in Organic Chemistry

The chemical structure of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suggests its potential use as a protective group in organic synthesis. Corey and Venkateswarlu (1972) described the development of chemical agents like dimethyl-tert-butylsilyl for protecting hydroxyl groups, illustrating the relevance of tert-butyl derivatives in synthetic applications (Corey & Venkateswarlu, 1972).

Applications in Material Science

The incorporation of tert-butyl groups in polymers has been shown to influence their properties significantly. For example, new polyimides with tert-butyl side groups demonstrated low dielectric constants and high organosolubility, potentially making them useful in electronic applications (Chern & Tsai, 2008)(Chern & Tsai, 2008). This suggests that 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one could find applications in the field of material science.

Environmental and Toxicological Studies

In environmental and toxicological research, tert-butyl derivatives have been assessed for their effects. For instance, the genotoxic effects of methyl-tert-butyl ether to human lymphocytes were studied using the comet assay (Chen et al., 2008)(Chen et al., 2008). Such studies are crucial in understanding the environmental and health impacts of these compounds.

Safety And Hazards

As this compound is used for research purposes, it should be handled with care to avoid any potential hazards12. Specific safety data for this compound is not available in the resources I have access to.


Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. However, without more specific information, it’s difficult to predict exact future directions.


properties

IUPAC Name

1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-17-10-11-21(12-18(17)2)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJSPNIEJPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.